N'-(cyclopropylcarbonyl)-2,3-dimethyl-1H-indole-5-carbohydrazide
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Overview
Description
N’-(cyclopropylcarbonyl)-2,3-dimethyl-1H-indole-5-carbohydrazide is a complex organic compound characterized by a cyclopropylcarbonyl group attached to a 2,3-dimethyl-1H-indole-5-carbohydrazide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(cyclopropylcarbonyl)-2,3-dimethyl-1H-indole-5-carbohydrazide typically involves multiple steps. One common method includes the cyclopropanation of an alkene using carbenoid reagents, such as in the Simmons-Smith reaction, where diiodomethane and a zinc-copper couple are used . Another approach involves the use of diazo compounds, which react with olefins to form cyclopropanes through a 1,3-dipolar cycloaddition followed by denitrogenation .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of metal catalysts, such as rhodium or palladium, can enhance the efficiency of these reactions .
Chemical Reactions Analysis
Types of Reactions
N’-(cyclopropylcarbonyl)-2,3-dimethyl-1H-indole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or lithium aluminum hydride as nucleophiles.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-(cyclopropylcarbonyl)-2,3-dimethyl-1H-indole-5-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(cyclopropylcarbonyl)-2,3-dimethyl-1H-indole-5-carbohydrazide involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Cyclopropane derivatives: Compounds like cyclopropylamine and cyclopropylcarbinol share the cyclopropane ring structure.
Indole derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share the indole core structure.
Uniqueness
N’-(cyclopropylcarbonyl)-2,3-dimethyl-1H-indole-5-carbohydrazide is unique due to the combination of the cyclopropylcarbonyl group and the 2,3-dimethyl-1H-indole-5-carbohydrazide structure. This unique combination imparts specific chemical properties and potential biological activities that are not found in other similar compounds .
Properties
Molecular Formula |
C15H17N3O2 |
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Molecular Weight |
271.31 g/mol |
IUPAC Name |
N'-(cyclopropanecarbonyl)-2,3-dimethyl-1H-indole-5-carbohydrazide |
InChI |
InChI=1S/C15H17N3O2/c1-8-9(2)16-13-6-5-11(7-12(8)13)15(20)18-17-14(19)10-3-4-10/h5-7,10,16H,3-4H2,1-2H3,(H,17,19)(H,18,20) |
InChI Key |
ZMGCHZGSQDCKST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C(=O)NNC(=O)C3CC3)C |
Origin of Product |
United States |
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